molecular formula C10H8Cl4N2O2 B5565220 4-(2,4,5,6-TETRACHLOROPYRIDINE-3-CARBONYL)MORPHOLINE

4-(2,4,5,6-TETRACHLOROPYRIDINE-3-CARBONYL)MORPHOLINE

Cat. No.: B5565220
M. Wt: 330.0 g/mol
InChI Key: QDVPCVQHJDCZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine is a chlorinated heterocyclic compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a morpholine ring attached to a tetrachloropyridine moiety. The presence of multiple chlorine atoms makes it highly reactive and suitable for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5,6-tetrachloropyridine-3-carbonyl)morpholine typically involves the reaction of 2,4,5,6-tetrachloropyridine with morpholine. One common method is to use a nucleophilic substitution reaction where morpholine acts as the nucleophile, displacing a leaving group on the tetrachloropyridine ring. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and may require a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of high-purity starting materials and stringent control of reaction parameters are crucial for achieving consistent quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions would result in biaryl compounds .

Scientific Research Applications

4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4,5,6-tetrachloropyridine-3-carbonyl)morpholine involves its interaction with various molecular targets. The electron-deficient nature of the tetrachloropyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or activators of specific enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

morpholin-4-yl-(2,4,5,6-tetrachloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl4N2O2/c11-6-5(8(13)15-9(14)7(6)12)10(17)16-1-3-18-4-2-16/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVPCVQHJDCZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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